(4-Methoxy-6-(methoxymethyl)-5-methylpyridin-3-YL)methanol
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Overview
Description
(4-Methoxy-6-(methoxymethyl)-5-methylpyridin-3-YL)methanol is a chemical compound with a complex structure that includes a pyridine ring substituted with methoxy, methoxymethyl, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxy-6-(methoxymethyl)-5-methylpyridin-3-YL)methanol typically involves multi-step organic reactions. One common method includes the alkylation of a pyridine derivative followed by methoxylation and methylation reactions. Specific reaction conditions, such as the use of methanesulfonic acid under reflux in methanol, have been reported to yield high purity products .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs. Industrial methods also focus on minimizing waste and improving the overall efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(4-Methoxy-6-(methoxymethyl)-5-methylpyridin-3-YL)methanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the methanol group to an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove oxygen-containing groups.
Substitution: Methoxy and methoxymethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
(4-Methoxy-6-(methoxymethyl)-5-methylpyridin-3-YL)methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.
Mechanism of Action
The mechanism of action of (4-Methoxy-6-(methoxymethyl)-5-methylpyridin-3-YL)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies on its molecular interactions and effects are essential to understand its full potential and applications.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxy-6-methyl-2H-pyran-2-one
- 4-Hydroxy-6-methyl-2-pyrone
- 4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl
Uniqueness
Compared to similar compounds, (4-Methoxy-6-(methoxymethyl)-5-methylpyridin-3-YL)methanol is unique due to its specific substitution pattern on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
1209460-18-3 |
---|---|
Molecular Formula |
C10H15NO3 |
Molecular Weight |
197.23 g/mol |
IUPAC Name |
[4-methoxy-6-(methoxymethyl)-5-methylpyridin-3-yl]methanol |
InChI |
InChI=1S/C10H15NO3/c1-7-9(6-13-2)11-4-8(5-12)10(7)14-3/h4,12H,5-6H2,1-3H3 |
InChI Key |
OYBGVZXKGWAIAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CN=C1COC)CO)OC |
Origin of Product |
United States |
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